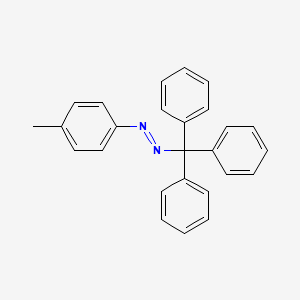
(E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene is an organic compound that belongs to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond This compound features a 4-methylphenyl group and a triphenylmethyl group attached to the diazene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene typically involves the reaction of 4-methylphenylhydrazine with triphenylmethyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes oxidation to form the diazene compound. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene can undergo various chemical reactions, including:
Oxidation: The diazene moiety can be further oxidized to form azo compounds.
Reduction: Reduction of the diazene can yield hydrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Azo compounds with extended conjugation.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene can be used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Industry
In industry, such compounds may be used in the development of dyes, pigments, and other materials that require stable, conjugated systems.
Mecanismo De Acción
The mechanism of action for (E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene would depend on its specific application
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: A simpler diazene compound with two phenyl groups.
4-Methylazobenzene: Similar to azobenzene but with a methyl group on one of the phenyl rings.
Triphenylmethylhydrazine: A related compound with a hydrazine moiety instead of a diazene.
Propiedades
Número CAS |
982-99-0 |
|---|---|
Fórmula molecular |
C26H22N2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(4-methylphenyl)-trityldiazene |
InChI |
InChI=1S/C26H22N2/c1-21-17-19-25(20-18-21)27-28-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
Clave InChI |
DIKSUAXFQBITOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


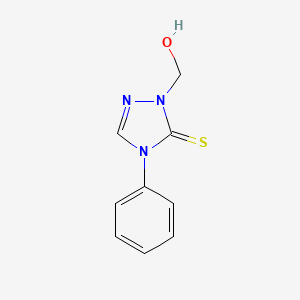
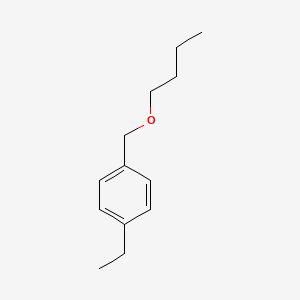
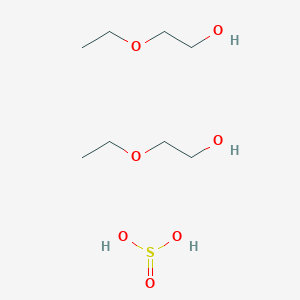

![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
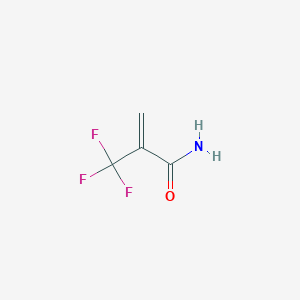
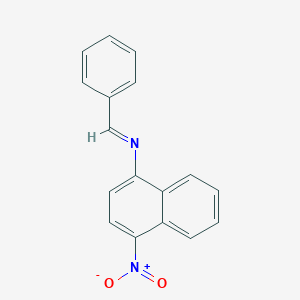
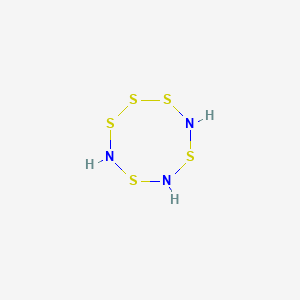
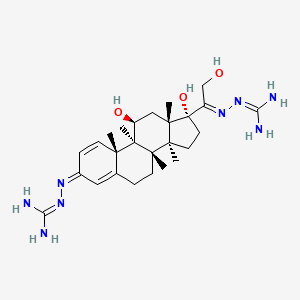

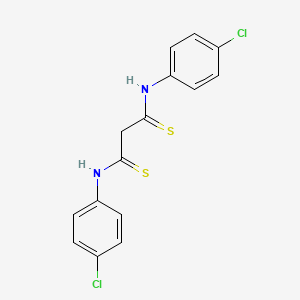
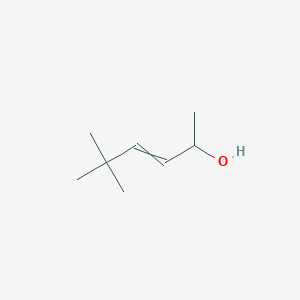
![3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14749156.png)
